N-Formyldemecolcine discovery and isolation from Gloriosa superba
N-Formyldemecolcine discovery and isolation from Gloriosa superba
An In-depth Technical Guide to the Discovery and Isolation of N-Formyldemecolcine from Gloriosa superba
For Researchers, Scientists, and Drug Development Professionals
Abstract: Gloriosa superba, commonly known as the flame lily, is a significant medicinal plant recognized for its production of colchicine-type alkaloids. Among these is N-formyldemecolcine, a direct biosynthetic precursor to the well-known anti-gout medication, colchicine (B1669291). Recent advancements in transcriptomics and metabolic engineering have elucidated the complete biosynthetic pathway of N-formyldemecolcine within G. superba, revealing a series of unique enzymatic steps.[1][2] This guide provides a comprehensive overview of the discovery of this pathway and details the technical protocols for the extraction, isolation, purification, and analysis of N-formyldemecolcine from the plant material, primarily the tubers and seeds.[3]
Discovery and Biosynthesis
The synthesis of N-formyldemecolcine in Gloriosa superba is a complex process starting from the amino acids phenylalanine and tyrosine.[2] A landmark 2020 study successfully identified eight previously unknown genes from G. superba that are responsible for the conversion of a phenethylisoquinoline substrate into N-formyldemecolcine.[1] This discovery was achieved through a combination of transcriptomics and metabolic pathway reconstitution, bypassing the need for a sequenced genome.[1][2]
The pathway involves several key enzymes, including O-methyltransferases (OMTs), an N-methyltransferase (NMT), and multiple cytochrome P450s (CYPs).[4] One of these, a non-canonical cytochrome P450, is responsible for the critical ring expansion that forms the distinctive tropolone (B20159) ring structure characteristic of colchicine alkaloids.[1][4] The elucidation of this pathway not only provides a metabolic map to N-formyldemecolcine but also opens avenues for its engineered biosynthesis in model organisms like Nicotiana benthamiana.[1]
Quantitative Data
The concentration of N-formyldemecolcine (also referred to as gloriosine) and the related alkaloid colchicine varies significantly between different parts of the Gloriosa superba plant. Tubers and seeds are the primary sources for commercial extraction.[3][5]
Table 1: Alkaloid Content in Gloriosa superba
| Plant Part | N-Formyldemecolcine (% dry wt.) | Colchicine (% dry wt.) | Reference |
|---|---|---|---|
| Seeds | 0.006% – 0.032% | 0.035% – 0.150% | [6] |
| Tubers | Not specified | 0.396% | [5] |
| Leaves | Not specified | 0.164% | [5] |
| Stems | Not specified | 0.051% |[5] |
Table 2: Optimized Parameters for Alkaloid Extraction from G. superba Tubers
| Parameter | Optimized Value | Reference |
|---|---|---|
| Extraction Method | Single Step Solvent Extraction | [7][8] |
| Solvent Composition | 70% ethanol (B145695) in water | [7][8] |
| Solvent-Solid Ratio | 50:1 | [7][8] |
| Mean Particle Size | 0.5 mm | [7][8] |
| Temperature | 35°C | [7][8] |
| Extraction Time | 70 minutes | [7][8] |
| pH | 7.0 | [7][8] |
| Predicted Yield (Colchicine) | 0.91% - 0.97% (dry wt.) |[7][8] |
Experimental Protocols
Plant Material Preparation
-
Collection and Drying : Collect fresh tubers or seeds of Gloriosa superba. Wash the material thoroughly with tap water followed by distilled water to remove soil and impurities.[9]
-
Drying : Cut the material into small pieces. For drying, two methods are common:
-
Grinding and Sieving : Mill the dried plant material using a grinder. Sieve the resulting powder through an 800-micron mesh to ensure a uniform particle size for efficient extraction.[5]
Extraction Methodologies
A. Optimized Solvent Extraction (Soxhlet or Maceration) This is a conventional and widely used method for extracting colchicine-type alkaloids.
-
Setup : Place approximately 10-20 g of the dried, powdered plant material into a Soxhlet thimble or an Erlenmeyer flask.[9][10]
-
Solvent Addition : Add the extraction solvent, such as methanol (B129727) or an optimized mixture of 70% ethanol in water, at a solid-to-solvent ratio of 1:10 to 1:50.[7][9]
-
Extraction :
-
Soxhlet : Heat the solvent to maintain a temperature of 45-65°C and continue the extraction for at least 6 hours or ~18 cycles.[9][10]
-
Maceration : Place the flask in a temperature-controlled water bath (e.g., 35°C) and stir at a constant speed (e.g., 200 rpm) for the optimized duration (e.g., 70 minutes).[7]
-
-
Concentration : After extraction, evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.
B. Super Critical Fluid (CO₂) Extraction (SCFE) SCFE is a modern, green technology that offers high extraction efficiency.
-
Loading : Load the SCFE extractor with ground G. superba seed powder (e.g., 3 kg).[11]
-
Conditions : Set the extraction temperature to 60°C and the pressure to 400 bar.[11] Use liquid CO₂ with 3% water as a co-solvent to enhance extraction efficiency.[11]
-
Separation : Maintain separators at different conditions (e.g., Separator 1 at 350 bar/50°C, Separator 2 at 100 bar/15°C) to collect the extract and separate out waxes and other volatile materials.[11]
-
Yield : This method can yield an extract with a high concentration of alkaloids.[11]
Purification by Column Chromatography
The crude extract contains a mixture of compounds and requires purification to isolate N-formyldemecolcine.
-
Column Packing : Pack a chromatography column with silica (B1680970) gel as the stationary phase.
-
Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto the column.
-
Elution : Elute the column with a solvent system, such as ethyl acetate.[11] Collect fractions sequentially.
-
Analysis : Monitor the collected fractions using an analytical technique like HPTLC to identify those containing N-formyldemecolcine.
-
Concentration and Crystallization : Combine the pure fractions and concentrate them under vacuum at 40°C. Allow the concentrated solution to stand for crystallization. The resulting crystalline mass can be filtered and dried to yield the purified compound, which can achieve purity levels up to 99.82%.[11]
Analytical Quantification
A. High-Performance Thin-Layer Chromatography (HPTLC) HPTLC is a robust method for the simultaneous quantification of N-formyldemecolcine and colchicine.[6]
-
Stationary Phase : Use precoated silica gel F254 aluminum plates.[6][7]
-
Sample Application : Spot standard solutions and sample extracts onto the plate.
-
Mobile Phase : Develop the chromatogram using a mobile phase such as toluene (B28343) and methanol (85:15 v/v).[7]
-
Detection : After development, scan the plate with a densitometer. The absorption spectrum for N-formyldemecolcine (gloriosine) and colchicine is typically measured at 350 nm.[6]
-
Quantification : Identify the compounds based on their Rf values (N-formyldemecolcine Rf ≈ 0.61; Colchicine Rf ≈ 0.72) and quantify by comparing the peak area to that of a standard.[6]
B. High-Performance Liquid Chromatography (HPLC) HPLC is used for precise quantification and purity analysis.
-
Column : A reverse-phase C18 column is commonly used.[10][12]
-
Mobile Phase : A gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (B52724) (Mobile Phase B) is effective.[11]
-
Detection : Monitor the eluent using a UV detector.
-
Analysis : Quantify N-formyldemecolcine by comparing its peak retention time and area with a certified reference standard.
Visualized Workflows and Pathways
Caption: Workflow for isolating N-formyldemecolcine from Gloriosa superba.
Caption: Simplified biosynthetic route to N-formyldemecolcine in G. superba.
References
- 1. Discovery and engineering of colchicine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.vignan.ac.in [ir.vignan.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. chemijournal.com [chemijournal.com]
- 6. High-performance Thin-layer Chromatographic-densitometric Quantification and Recovery of Bioactive Compounds for Identification of Elite Chemotypes of Gloriosa superba L. Collected from Sikkim Himalayas (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijat-aatsea.com [ijat-aatsea.com]
- 8. researchgate.net [researchgate.net]
- 9. jmaps.in [jmaps.in]
- 10. phcogj.com [phcogj.com]
- 11. Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
